molecular formula C6H11NO B12843979 (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol

(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol

Cat. No.: B12843979
M. Wt: 113.16 g/mol
InChI Key: AUBJWMXFVGCAGR-JKUQZMGJSA-N
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Description

(1R,4S,6S)-2-Azabicyclo[221]heptan-6-ol is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol can be achieved through several methods. One notable approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The use of palladium catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol

InChI

InChI=1S/C6H11NO/c8-6-2-4-1-5(6)7-3-4/h4-8H,1-3H2/t4-,5+,6-/m0/s1

InChI Key

AUBJWMXFVGCAGR-JKUQZMGJSA-N

Isomeric SMILES

C1[C@H]2C[C@@H]([C@@H]1NC2)O

Canonical SMILES

C1C2CC(C1NC2)O

Origin of Product

United States

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